1-(1-Methylindol-5-yl)cyclopropan-1-amine
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Overview
Description
1-(1-Methylindol-5-yl)cyclopropan-1-amine is a chemical compound with the molecular formula C12H14N2 It is characterized by the presence of an indole ring substituted with a methyl group at the 1-position and a cyclopropanamine group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methylindol-5-yl)cyclopropan-1-amine typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Methylation: The indole ring is then methylated at the 1-position using methyl iodide in the presence of a base such as potassium carbonate.
Cyclopropanation: The final step involves the introduction of the cyclopropanamine group. This can be achieved through the reaction of the methylated indole with cyclopropylamine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(1-Methylindol-5-yl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the indole ring, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
1-(1-Methylindol-5-yl)cyclopropan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-Methylindol-5-yl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The cyclopropanamine group may also contribute to its binding affinity and specificity towards certain biological targets.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Methylindol-3-yl)cyclopropan-1-amine
- 1-(1-Methylindol-2-yl)cyclopropan-1-amine
- 1-(1-Methylindol-4-yl)cyclopropan-1-amine
Uniqueness
1-(1-Methylindol-5-yl)cyclopropan-1-amine is unique due to the specific position of the cyclopropanamine group on the indole ring. This positional isomerism can lead to differences in chemical reactivity, biological activity, and overall properties compared to its analogs.
Properties
Molecular Formula |
C12H14N2 |
---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
1-(1-methylindol-5-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C12H14N2/c1-14-7-4-9-8-10(2-3-11(9)14)12(13)5-6-12/h2-4,7-8H,5-6,13H2,1H3 |
InChI Key |
IHPORSIXYLVVJF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C3(CC3)N |
Origin of Product |
United States |
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